2-(4-methoxy-3-methylbenzoyl)benzoic acid
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Overview
Description
2-(4-Methoxy-3-methylbenzoyl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a methoxy group and a methyl group attached to a benzoyl moiety, which is further connected to a benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-3-methylbenzoyl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts acylation reaction, where 4-methoxy-3-methylbenzoyl chloride reacts with benzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another approach involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 4-methoxy-3-methylbenzene is coupled with a halogenated benzoic acid in the presence of a palladium catalyst and a base. This method offers mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-3-methylbenzoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitric acid for nitration, bromine or chlorine for halogenation in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxy-3-methylbenzoyl)benzoic acid.
Reduction: Formation of 2-(4-methoxy-3-methylbenzyl)benzoic acid.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-(4-Methoxy-3-methylbenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-3-methylbenzoyl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy and methyl groups can influence the compound’s binding affinity and specificity towards these targets. Additionally, the carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating its activity.
Comparison with Similar Compounds
2-(4-Methoxy-3-methylbenzoyl)benzoic acid can be compared with other similar compounds, such as:
4-Methoxybenzoic acid: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
3-Methylbenzoic acid: Lacks the methoxy group, which can influence its solubility and interaction with molecular targets.
2-(4-Hydroxy-3-methylbenzoyl)benzoic acid: The hydroxyl group can alter its chemical properties, such as acidity and hydrogen bonding capability.
The uniqueness of this compound lies in the combination of the methoxy and methyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
51671-71-7 |
---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.3 |
Purity |
95 |
Origin of Product |
United States |
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